Ácido (3-(pirrolidin-1-ilsulfonil)fenil)borónico

Descripción general

Descripción

Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned contains a pyrrolidinylsulfonyl group attached to the phenyl ring of the boronic acid. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .

Chemical Reactions Analysis

Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo condensation reactions with compounds containing carbonyl groups.Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

El anillo de pirrolidina, un componente central del Ácido (3-(pirrolidin-1-ilsulfonil)fenil)borónico, se utiliza ampliamente en química medicinal debido a su versatilidad en la formación de compuestos biológicamente activos. Este compuesto se puede utilizar para crear nuevos agentes terapéuticos con selectividad de diana . El andamiaje de pirrolidina es particularmente valioso por su capacidad para explorar eficazmente el espacio farmacoforo, contribuir a la estereoquímica y aumentar la cobertura tridimensional .

Modulación de la actividad biológica

El grupo pirrolidinilsulfonilo puede influir en la actividad biológica de las moléculas. Se ha demostrado que juega un papel en la relación estructura-actividad (SAR) de los compuestos, afectando su unión a proteínas enantioselectivas y alterando así los perfiles biológicos de los candidatos a fármacos .

Aplicaciones de detección

Los ácidos borónicos, incluidos los derivados como el This compound, se emplean en aplicaciones de detección debido a sus interacciones con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Estas interacciones son útiles para ensayos homogéneos y detección heterogénea, incluida la electroforesis de moléculas glicosiladas y el desarrollo de polímeros para la liberación controlada de insulina .

Manipulación de proteínas y etiquetado celular

La interacción de los ácidos borónicos con las proteínas permite su manipulación y etiquetado celular. Esto es particularmente útil en la investigación biológica donde es crucial el seguimiento y la identificación de proteínas específicas. La capacidad del compuesto para formar complejos covalentes reversibles con moléculas que contienen cis-diol sustenta su utilidad en estas aplicaciones .

Tecnologías de separación

Ácido 3-(pirrolidinilsulfonil)fenilborónico: se puede funcionalizar para crear materiales selectivos para el enriquecimiento de moléculas que contienen cis-diol. Esto es significativo en las tecnologías de separación donde se requiere una alta selectividad y afinidad de unión para la extracción de moléculas específicas de mezclas complejas .

Sistemas de administración de fármacos

La característica de captura/liberación sensible al pH de los derivados del ácido fenilborónico los hace adecuados para desarrollar sistemas de administración de fármacos. Se pueden utilizar para crear materiales que se unen selectivamente a agentes terapéuticos y los liberan en respuesta a cambios de pH, lo cual es ventajoso para la administración dirigida de fármacos .

Mecanismo De Acción

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom in a reaction intermediate. In the Suzuki-Miyaura reaction, for example, the boronic acid undergoes transmetalation with a palladium complex to form a new carbon-carbon bond .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. The boronic acid moiety of the compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying the enzyme’s function and for developing potential therapeutic inhibitors. Additionally, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, further highlighting its versatility in biochemical research .

Cellular Effects

The effects of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases, as mentioned earlier. The boronic acid group forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, the compound can bind to other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding sulfonyl derivative. Long-term studies have shown that (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can modulate enzyme activity and cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At lower dosages, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant adverse effects. At higher dosages, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be further processed by the body. Additionally, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms, involving specific transporters and binding proteins. Once inside the cell, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be localized to the nucleus by interacting with nuclear localization signals on proteins, where it can modulate gene expression and other nuclear processes. Additionally, the compound can be targeted to the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Propiedades

IUPAC Name |

(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRUXZHMXFQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657434 | |

| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-61-2 | |

| Record name | B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

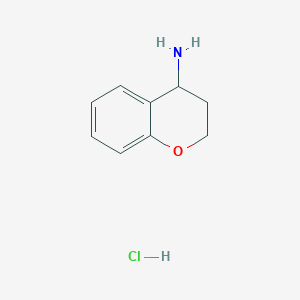

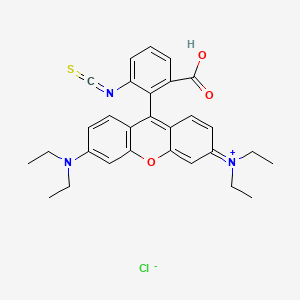

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)

amine](/img/structure/B1461602.png)

amine](/img/structure/B1461604.png)

![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)

![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)